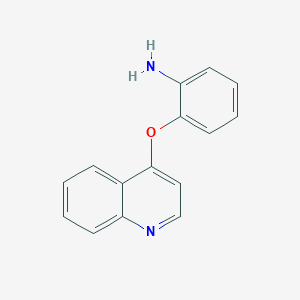
4-(Aminophenoxy)quinoline
Cat. No. B8283058
M. Wt: 236.27 g/mol
InChI Key: PCSIZCXZPLZZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07598258B2
Procedure details


Next, a 4-(aminophenoxy)quinoline derivative or a corresponding quinazoline derivative is produced by reacting nitrophenol with the 4-chloroquinoline derivative or corresponding quinazoline derivative in the presence or absence of a suitable solvent to synthesize a 4-(nitrophenoxy)quinoline derivative or a corresponding quinazoline derivative, then conducting stirring in a suitable solvent, for example, N,N-dimethyl formamide, in the presence of a catalyst, for example, palladium hydroxide-carbon or palladium-carbon, under a hydrogen atmosphere. Alternatively, the 4-(aminophenoxy)quinoline derivative or a corresponding quinazoline derivative may also be produced by reacting amino phenol with a 4-chloroquinoline derivative or a corresponding quinazoline derivative in the presence of a base, for example, sodium hydride.





Name
palladium hydroxide carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven



Name
Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC=CC=1O)([O-])=O.ClC1C2C(=CC=CC=2)N=CC=1.[N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[N:24][CH:23]=1.[N+:32]([C:35]1[CH:51]=[CH:50][CH:49]=[CH:48][C:36]=1[O:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[N:41]=[CH:40][CH:39]=1)([O-])=O>[OH-].[Pd+2].[OH-].[C].[C].[Pd].CN(C)C=O>[NH2:32][C:35]1[CH:51]=[CH:50][CH:49]=[CH:48][C:36]=1[O:37][C:38]1[C:47]2[C:42](=[CH:43][CH:44]=[CH:45][CH:46]=2)[N:41]=[CH:40][CH:39]=1.[N:22]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[CH:25]=[N:24][CH:23]=1 |f:4.5.6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(OC2=CC=NC3=CC=CC=C23)C=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Step Six
|
Name
|
palladium hydroxide carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[Pd+2].[OH-].[C]
|
Step Seven
|
Name
|
palladium-carbon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(OC2=CC=NC3=CC=CC=C23)C=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
